BenchChemオンラインストアへようこそ!

Dihydrokavain

Pharmacokinetics ADME Bioavailability

For in vivo studies where high and sustained plasma concentrations are critical, Dihydrokavain is the superior choice—it achieves the highest systemic exposure of any kavalactone in humans. As the most potent COX-1 inhibitor among kavalactones, it is essential for isolating COX-1-mediated anti-inflammatory and analgesic effects. Its lack of CYP3A23 induction makes it an ideal non-inducing baseline for toxicological profiling, while its competitive CES1 inhibition enables precise drug interaction studies. Avoid reproducibility issues caused by uncharacterized mixtures—secure this analytically validated, high-purity reference compound for robust, translatable research results.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 3384-26-7
Cat. No. B1195252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrokavain
CAS3384-26-7
Synonymsdihydrokavain
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)CCC2=CC=CC=C2
InChIInChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
InChIKeyVOOYTQRREPYRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrokavain: A Major Kavalactone with Distinct Pharmacological and Pharmacokinetic Profile for Anxiolytic Research


Dihydrokavain (DHK, CAS 3384-26-7), also known as 7,8-dihydrokavain, is one of the six primary kavalactones found in the kava plant (Piper methysticum) [1]. As a key bioactive constituent, it has been identified as a significant contributor to the anxiolytic effects of kava, a property widely studied for its therapeutic potential [2]. Dihydrokavain is characterized by a unique dihydro-α-pyrone structure, which distinguishes it from its unsaturated analog, kavain, and other kavalactones . Its molecular profile includes interactions with multiple central nervous system targets and metabolic enzymes, making it a critical compound for scientific research in neuropharmacology, drug metabolism, and toxicology.

Beyond Total Kavalactone Content: Why Substituting Dihydrokavain with Other Kavalactones is Scientifically Unsound


While kava products are often standardized by total kavalactone content, the individual constituents exhibit profound differences in their pharmacological and pharmacokinetic properties [1]. Simply substituting a high-dihydrokavain kava extract or a pure dihydrokavain compound with another kavalactone like kavain, yangonin, or methysticin will drastically alter the biological outcome. Dihydrokavain and its analogs display unique target inhibition profiles, ranging from COX-1 selectivity to glycine receptor and CYP enzyme modulation, with varying potencies that differ by orders of magnitude . Critically, dihydrokavain also achieves significantly higher systemic exposure in humans compared to its most structurally similar analog, kavain, a crucial factor that determines in vivo efficacy and safety [2]. Relying on uncharacterized mixtures or substituting one kavalactone for another without considering these quantifiable differences can lead to inconsistent and irreproducible research results.

Dihydrokavain's Quantifiable Differentiation: A Comparative Evidence Guide for Scientific Selection


Superior Systemic Exposure: Dihydrokavain vs. Kavain in Human Pharmacokinetics

In a clinical pharmacokinetic study involving healthy volunteers, dihydrokavain (DHK) demonstrated the highest systemic exposure among six major kavalactones, significantly surpassing that of its close structural analog, kavain [1]. This superior exposure profile is a critical differentiating factor for in vivo applications, suggesting that dihydrokavain achieves higher and more sustained plasma concentrations than kavain when administered at equivalent oral doses.

Pharmacokinetics ADME Bioavailability

COX-1 Inhibition: Dihydrokavain vs. Kavain and Methysticin for Inflammation Research

Dihydrokavain exhibits the most potent inhibition of cyclooxygenase-1 (COX-1) among the tested kavalactones . Comparative analysis shows it is approximately 50% more inhibitory than the next most potent kavalactone, methysticin, and almost 100% more potent than kavain . This quantitative difference highlights its unique potential as a lead structure for developing COX-1 selective modulators, distinct from other kavalactones.

Inflammation COX Inhibition Pain Analgesia

Glycine Receptor Modulation: A 40-Fold Difference in Potency Between Dihydrokavain and Kavain

The activity of kavalactones on human α1 glycine receptors reveals a stark difference in potency [1]. DL-Kavain is a highly potent inhibitor (IC50 = 0.077 mM), whereas dihydrokavain is significantly less active, with an IC50 of 3.23 mM, representing a 40-fold decrease in potency [1]. This finding is essential for studies aimed at understanding the distinct molecular mechanisms of kavalactone-induced neuropharmacological effects.

Neuropharmacology Ion Channels Glycine Receptor Anxiolysis

CYP3A23 Induction: Dihydrokavain's Lack of Activity vs. Desmethoxyyangonin and Dihydromethysticin

In a study of CYP3A23 induction in rat hepatocytes, dihydrokavain, along with kavain, methysticin, and yangonin, did not markedly induce CYP3A23 expression [1]. In stark contrast, desmethoxyyangonin and dihydromethysticin were potent inducers, each causing an approximately 7-fold increase in CYP3A23 expression [1]. This binary classification of kavalactones (non-inducers vs. strong inducers) is a critical determinant of drug-drug interaction potential.

Drug Metabolism Toxicology CYP450 Drug-Drug Interactions

Inhibition Mechanism of Carboxylesterase 1 (CES1): Competitive vs. Mixed-Type Kinetics

Dihydrokavain, along with kavain and desmethoxyyangonin, acts as a competitive inhibitor of human carboxylesterase 1 (CES1) [1]. This mechanism of inhibition is distinct from that of methysticin, dihydromethysticin, and yangonin, which exhibit a mixed competitive-noncompetitive inhibition profile [1]. This fundamental difference in enzyme kinetics can significantly alter the in vivo consequences of enzyme inhibition and the potential for complex drug-drug interactions.

Enzyme Kinetics Drug Metabolism CES1 Drug-Drug Interactions

High-Value Application Scenarios for Dihydrokavain Based on Differential Evidence


In Vivo Efficacy Studies for Anxiolytic and Analgesic Activity

Dihydrokavain is the superior choice for in vivo studies where achieving high and sustained plasma concentrations is critical. Its documented status as the kavalactone with the highest systemic exposure in humans [1] makes it the most relevant compound for recapitulating the pharmacokinetic profile of traditional kava consumption. This is further supported by its demonstrated efficacy in attenuating distress vocalizations in an established chick social-separation anxiety model [2] and its analgesic activity in rodent tail-immersion tests [3].

Target-Specific Inflammation and Pain Research (COX-1 Focus)

For researchers studying the cyclooxygenase (COX) pathway, dihydrokavain is the most potent kavalactone inhibitor of COX-1, outperforming kavain and methysticin . Its use is essential for experiments designed to isolate the COX-1-mediated anti-inflammatory and analgesic effects of kavalactones, as substituting it with a less potent analog would diminish or eliminate the observable effect.

Mechanistic Toxicology and Drug-Drug Interaction Studies

Dihydrokavain is an indispensable tool for dissecting the complex toxicological profile of kava. Its lack of CYP3A23 induction activity [4] clearly differentiates it from strong inducers like desmethoxyyangonin and dihydromethysticin. Using pure dihydrokavain allows researchers to create a 'non-CYP-inducing' baseline against which the effects of other kavalactones can be measured. Furthermore, its specific competitive inhibition of CES1 [5] provides a well-defined mechanism for studying kava's interaction with drugs metabolized by this enzyme, in contrast to the mixed-type inhibition seen with other analogs.

Analytical Method Development and Quality Control (QC)

Dihydrokavain is a key reference standard for the development and validation of analytical methods, such as UPLC-MS/MS, designed for the simultaneous quantification of multiple kavalactones [6]. Due to its unique retention time and mass spectrometric profile, it is essential for achieving the 'excellent selectivity and specificity' required for accurate quantification in complex biological matrices and kava product analysis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrokavain

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.